molecular formula C16H24O B1263001 1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone

1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone

Cat. No. B1263001
M. Wt: 232.36 g/mol
InChI Key: JASOUWGPTSAWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2,2,3-trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone is a ketone. It derives from a hydride of a cyclopentene.

Scientific Research Applications

Enzyme Inhibition Properties

1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone and its derivatives have been studied for their inhibitory activity against cholinesterase enzymes. For instance, a related compound demonstrated significant inhibitory activity against butyrylcholinesterase, comparable to physostigmine, and moderate activity against acetylcholinesterase (Mehdi et al., 2013).

Role in Organic Synthesis

The compound has applications in organic synthesis, particularly in reactions like the Diels-Alder reaction. A study explored the reaction mechanism and regioselectivity of cyclohex-3-en-1-yl ethanone derivatives synthesized through a Diels-Alder reaction, highlighting its significance in the field of organic chemistry (Haghdadi et al., 2014).

Oxidation Studies

Research has also focused on the oxidation of carotenoid-derived aroma compounds using enzymes like CYP260B1 and CYP267B1. This includes the oxidation of compounds related to 1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone, contributing to our understanding of bioactive properties and chemical synthesis precursors (Litzenburger & Bernhardt, 2016).

Photocatalysis and Photochemistry

The compound and its derivatives are also relevant in the study of photocatalysis and photochemistry. For instance, research has been conducted on intramolecular [2 + 2] photocycloaddition reactions involving similar compounds, contributing to advancements in the field of photochemistry (Manh et al., 1981).

properties

Product Name

1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

1-[4-(2,2,3-trimethylcyclopent-3-en-1-yl)cyclohex-3-en-1-yl]ethanone

InChI

InChI=1S/C16H24O/c1-11-5-10-15(16(11,3)4)14-8-6-13(7-9-14)12(2)17/h5,8,13,15H,6-7,9-10H2,1-4H3

InChI Key

JASOUWGPTSAWIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1(C)C)C2=CCC(CC2)C(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone
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1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone
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1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone
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1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone

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